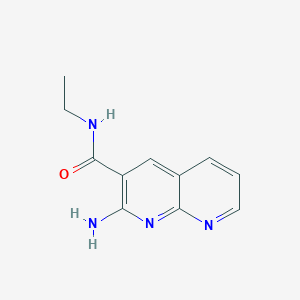

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The structure of this compound consists of a naphthyridine core with an amino group at the 2-position, an ethyl group at the N-position, and a carboxamide group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-naphthyridines, including 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, malononitrile, or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form 1,8-naphthyridine in the presence of a water-soluble iridium catalyst under air atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale synthesis of heterocyclic compounds, such as optimizing reaction conditions, using cost-effective reagents, and employing continuous flow processes, can be applied to the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may lead to the formation of nitro derivatives, while reduction of the carboxamide group may yield amine derivatives.

Scientific Research Applications

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide has several scientific research applications due to its unique chemical structure and properties. It is used in medicinal chemistry for the development of new drugs, particularly as antibacterial and anticancer agents . Additionally, it finds applications in materials science as a component of light-emitting diodes, dye-sensitized solar cells, and molecular sensors .

Mechanism of Action

The mechanism of action of 2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor or bind to DNA, thereby interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

1,5-Naphthyridines: These compounds have a similar naphthyridine core but differ in the position of the nitrogen atoms.

1,6-Naphthyridines: These compounds also share the naphthyridine core and are known for their pharmacological activities, such as anti-HIV and anti-inflammatory effects.

Uniqueness

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, ethyl group, and carboxamide group makes it a versatile compound for various applications in medicinal chemistry and materials science.

Biological Activity

2-Amino-N-ethyl-1,8-naphthyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

- Molecular Formula : C12H12N4O

- Molecular Weight : 232.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The compound is known to exhibit:

- Antimicrobial Activity : It has been shown to inhibit the growth of several bacterial strains, suggesting potential as an antimicrobial agent.

- Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cells through mechanisms involving DNA intercalation and inhibition of topoisomerases.

Antimicrobial Activity

Research has demonstrated that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. A study highlighted the effectiveness of various naphthyridine derivatives against resistant bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Reference |

|---|---|---|

| This compound | S. aureus, E. coli | |

| 1-tert-butyl-1,4-dihydro-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid | MDR-TB |

Anticancer Activity

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, a derivative was tested against breast cancer cells and showed a dose-dependent decrease in cell viability .

Case Studies

-

In Vivo Studies on Antihistaminic Activity :

A study focused on the antihistaminic effects of naphthyridine derivatives found that modifications at the carboxylic end significantly enhanced their activity in guinea pigs . The key findings included:- Compound 5a1 displayed a promising bronchorelaxant effect.

- Molecular docking studies indicated strong binding affinity to H1 receptors.

-

Anti-inflammatory Effects :

Another derivative exhibited anti-inflammatory properties by suppressing cytokine production in LPS-treated BV2 cells. The study reported significant reductions in NO and TNF-alpha levels upon treatment with the compound .

Properties

CAS No. |

60467-57-4 |

|---|---|

Molecular Formula |

C11H12N4O |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

2-amino-N-ethyl-1,8-naphthyridine-3-carboxamide |

InChI |

InChI=1S/C11H12N4O/c1-2-13-11(16)8-6-7-4-3-5-14-10(7)15-9(8)12/h3-6H,2H2,1H3,(H,13,16)(H2,12,14,15) |

InChI Key |

FXBBBUOPDMWOHO-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(N=C2C(=C1)C=CC=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.